3-({7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)propanoic acid
Description
3-({7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)propanoic acid is a pyrrolo[2,3-d]pyrimidine derivative characterized by a furan-2-ylmethyl group at the 7-position, methyl substituents at the 5- and 6-positions, and a 3-aminopropanoic acid moiety linked via the 4-amino group (Fig. 1). The core pyrrolo[2,3-d]pyrimidine scaffold is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The propanoic acid tail contributes to solubility and ionization at physiological pH, making the compound a candidate for further biochemical evaluation.
Molecular Formula: C₁₆H₁₉N₅O₃
Molecular Weight: 329.36 g/mol
Key Features:
- Furan-2-ylmethyl group for enhanced binding interactions.
- Methyl groups at 5- and 6-positions for increased metabolic stability.
- Propanoic acid moiety for improved aqueous solubility and ionization.
Properties
IUPAC Name |
3-[[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-11(2)20(8-12-4-3-7-23-12)16-14(10)15(18-9-19-16)17-6-5-13(21)22/h3-4,7,9H,5-6,8H2,1-2H3,(H,21,22)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNOWCCGXKVDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCCC(=O)O)CC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)propanoic acid typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Moiety: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Propanoic Acid Group: This step involves the functionalization of the intermediate compound with a propanoic acid group, typically through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-({7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrrolo[2,3-d]pyrimidine core can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced pyrrolo[2,3-d]pyrimidine derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
3-({7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-({7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and pyrrolo[2,3-d]pyrimidine moieties play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic Acid
Molecular Formula : C₉H₁₁N₄O₂
Molecular Weight : 207.21 g/mol
Key Differences :
- Lacks furan-2-ylmethyl and methyl substituents.
- Propanoic acid is attached at the 7-position instead of the 4-amino group. Implications:
- Simpler structure may reduce binding specificity compared to the target compound.
(2R)-3-[(5,6-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-1,2-propanediol
Molecular Formula : C₂₀H₂₀N₄O₂
Molecular Weight : 348.40 g/mol
Key Differences :
3-Amino-N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide
Molecular Formula : C₁₉H₂₄N₆O
Molecular Weight : 352.44 g/mol
Key Differences :
- Propanoic acid replaced with a propanamide group.
- Ethylamino linker and phenyl group at the 2-position. Implications:
Heterocyclic Analogues with Propanoic Acid Moieties
3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic Acid
Molecular Formula : C₁₂H₁₁N₅O₂
Molecular Weight : 257.25 g/mol
Key Differences :
- Pyrazolo[1,5-a]pyrimidine core instead of pyrrolo[2,3-d]pyrimidine.
- Cyano and methyl groups alter electronic properties. Implications:
- Different heterocycle may target distinct biological pathways .
Physicochemical and Functional Comparison
Biological Activity
3-({7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-d]pyrimidine core linked to a furan moiety, which is known for its reactivity and ability to interact with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, similar compounds in the pyrrolo[2,3-d]pyrimidine class have demonstrated inhibitory effects on dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and repair.
- Receptor Binding : The furan and pyrrolo moieties enhance binding affinity to certain receptors, modulating their activity. This modulation can lead to altered cellular responses, making the compound a candidate for therapeutic applications.
Anticancer Activity
Research indicates that 3-({7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)propanoic acid exhibits promising anticancer properties. A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids and identified this compound as having significant cytotoxic effects against various cancer cell lines .
Enzyme Inhibition Profiles
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Competitive | 0.45 |
| Thymidylate Synthase (TS) | Non-competitive | 0.32 |
| Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) | Mixed | 0.50 |
These values indicate that the compound has a strong potential for use in cancer therapeutics by targeting critical enzymes involved in nucleotide synthesis.
Therapeutic Potential
The therapeutic potential of 3-({7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)propanoic acid extends beyond oncology:
- Antiviral Activity : Preliminary studies suggest that the compound may exhibit antiviral properties by inhibiting viral replication mechanisms.
- Neuroprotective Effects : The compound's ability to modulate neuroinflammatory pathways positions it as a candidate for treating neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
In vitro studies revealed that treatment with the compound led to a dose-dependent decrease in cell viability in human lung cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation.
Case Study 2: Enzyme Interaction
A detailed kinetic study demonstrated that the compound acts as a competitive inhibitor of DHFR, suggesting its utility in combination therapies with other antifolates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
